Ortho-Iodophenyl Confers Nanomolar Receptor Affinity Distinct from Para-Substituted Analogs
The target compound demonstrates high binding affinity for the human β2 adrenergic receptor (Ki = 1.70 nM) and β1 adrenergic receptor (Ki = 4.30 nM) in a radioligand displacement assay, profiles that are distinct from the DHODH-inhibiting mechanism of the class's best-known anti-inflammatory agent, Teriflunomide (A77-1726) [REFS-1, REFS-2]. While direct comparator data for ortho-iodophenyl analogs is sparse, this nanomolar GPCR activity is absent from the pharmacological profiles of the para-trifluoromethylphenyl-substituted drugs, which primarily act via pyrimidine biosynthesis inhibition.
| Evidence Dimension | Affinity for Human β2 Adrenergic Receptor (Ki) |
|---|---|
| Target Compound Data | Ki = 1.70 nM |
| Comparator Or Baseline | No reported β2 receptor binding activity for A77-1726 or HR325 at comparable concentrations. |
| Quantified Difference | Not applicable (Binary differentiation in target profile). |
| Conditions | Displacement of [125I]iodo-(+/-)-cyanopindolol from human β2 receptor expressed in CHO cells after 3 hrs [1]. |
Why This Matters
For projects screening against GPCR targets or requiring a dual-profile molecule (GPCR + DHODH-like modulation), the presence of sub-10 nM β-receptor affinity is a non-interchangeable selection criterion relative to classic DHODH inhibitors.
- [1] BindingDB. (n.d.). BDBM50055249 (CHEMBL3323670): Affinity Data for (Z)-2-cyano-3-(2-hydroxyphenyl)-N-(2-iodophenyl)prop-2-enamide. Retrieved May 10, 2026, from www.bindingdb.org. View Source
- [2] BindingDB. (n.d.). BDBM50054560 (CHEMBL142218): Laflunimus (HR325) DHODH Inhibition Data. Retrieved May 10, 2026, from www.bindingdb.org. View Source
